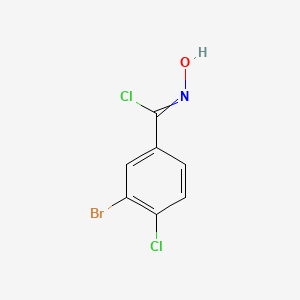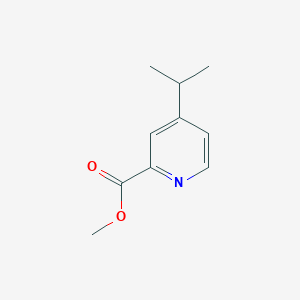![molecular formula C10H12ClN3 B13680106 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and significant therapeutic potential . The structural resemblance of imidazopyridines to purines has prompted extensive research into their medicinal applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with butylamine, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the imidazo[4,5-c]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines or other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a GABA_A receptor modulator, influencing neurotransmission.
Wirkmechanismus
The mechanism of action of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can modulate the activity of GABA_A receptors, leading to altered neurotransmission and potential therapeutic effects in neurological conditions . Additionally, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the fused rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness: 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate GABA_A receptors and other molecular targets sets it apart from other imidazopyridine derivatives .
Eigenschaften
Molekularformel |
C10H12ClN3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-butyl-4-chloro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-2-3-4-8-13-7-5-6-12-10(11)9(7)14-8/h5-6H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
QFXRNHSXTVSHPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1)C=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)



![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)


![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)



![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)


